

The Discovery and First Synthesis of p-O-Desmethyl Verapamil: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-O-Desmethyl Verapamil

Cat. No.: B020614

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

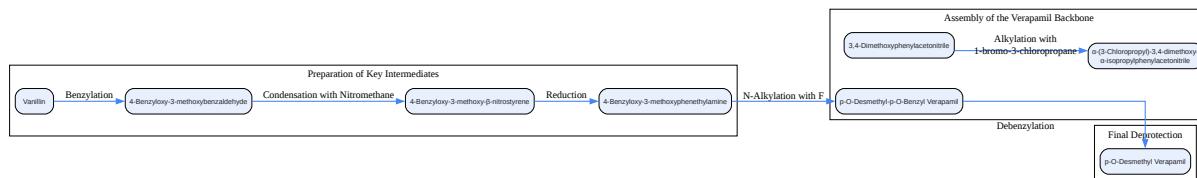
p-O-Desmethyl Verapamil, a principal metabolite of the widely used calcium channel blocker Verapamil, plays a crucial role in understanding the parent drug's pharmacokinetics and metabolic fate. Its identification and subsequent first chemical synthesis were pivotal for comprehensive metabolic studies and for providing an authentic standard for analytical quantification. This technical guide provides an in-depth exploration of the initial discovery of **p-O-Desmethyl Verapamil** as a metabolite and the seminal work on its first total synthesis.

Discovery: Identification as a Metabolite of Verapamil

The discovery of **p-O-Desmethyl Verapamil**, also known by the code D-702, emerged from in vitro and in vivo metabolism studies of Verapamil. Researchers investigating the biotransformation of Verapamil identified several metabolites, with O-demethylation being a significant metabolic pathway alongside N-dealkylation and N-demethylation.

Experimental Approach to Discovery

The initial identification of **p-O-Desmethyl Verapamil** was achieved through the incubation of Verapamil with rat liver microsomes, a common in vitro model for studying drug metabolism. The subsequent analysis of the incubation mixture using gas chromatography-mass


spectrometry (GC-MS) revealed the presence of several metabolic products. Comparison of the mass spectra of these products with that of the parent drug allowed for the tentative identification of O-demethylated metabolites. To confirm the exact position of the demethylation, authentic standards of the possible regioisomers were required, which necessitated their chemical synthesis.

First Chemical Synthesis

The first total synthesis of **p-O-Desmethyl Verapamil** was a crucial step in confirming its structure and enabling further pharmacological and toxicological studies. The synthetic strategy centered on the construction of the key carbon skeleton followed by the introduction of the necessary functional groups, including the characteristic phenolic hydroxyl group resulting from the O-demethylation. A key aspect of the synthesis was the use of a benzyl protecting group for the phenolic hydroxyl, which was removed in the final step.

Synthetic Pathway

The synthesis of **p-O-Desmethyl Verapamil** was accomplished through a multi-step sequence, as outlined below. The overall workflow can be visualized in the following diagram.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the first synthesis of **p-O-Desmethyl Verapamil**.

Experimental Protocols

Step 1: Synthesis of 4-Benzyl-3-methoxyphenethylamine (Intermediate D)

- **Benzylation of Vanillin (A to B):** Vanillin is treated with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent like ethanol or DMF to protect the phenolic hydroxyl group as a benzyl ether, yielding 4-benzyl-3-methoxybenzaldehyde.
- **Henry Reaction (B to C):** The resulting aldehyde is then condensed with nitromethane in the presence of a base such as ammonium acetate to afford 4-benzyl-3-methoxy- β -nitrostyrene.
- **Reduction of the Nitroalkene (C to D):** The nitroalkene is reduced to the corresponding primary amine, 4-benzyl-3-methoxyphenethylamine, using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or THF.

Step 2: Synthesis of α -(3-Chloropropyl)-3,4-dimethoxy- α -isopropylphenylacetonitrile (Intermediate F)

- **Alkylation of 3,4-Dimethoxyphenylacetonitrile (E to F):** 3,4-Dimethoxyphenylacetonitrile is alkylated with 1-bromo-3-chloropropane using a strong base like sodium amide (NaNH₂) in an inert solvent such as toluene.

Step 3: N-Alkylation to form p-O-Desmethyl-p-O-Benzyl Verapamil (G)

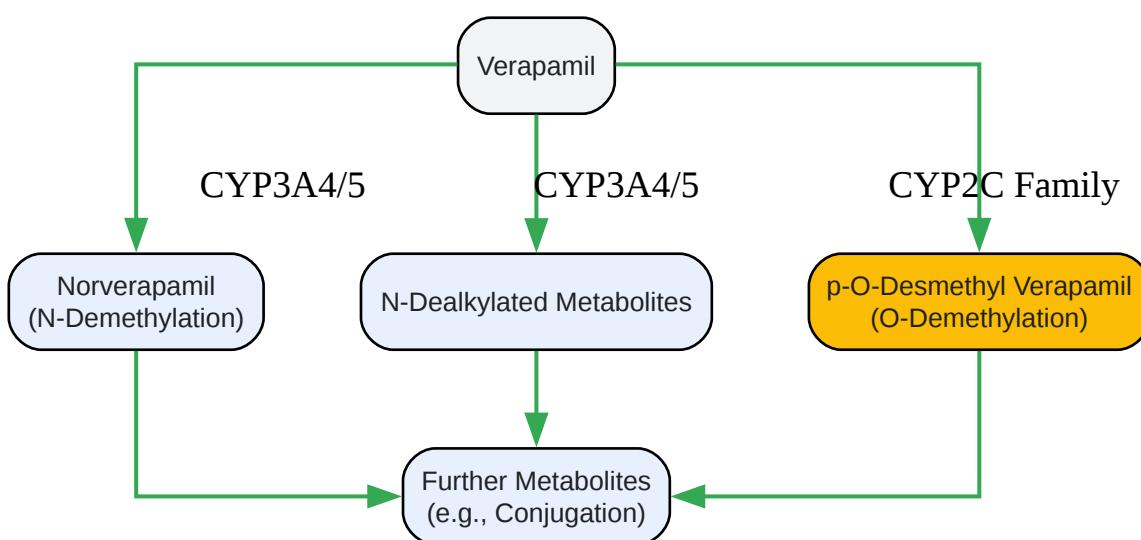
- **Coupling Reaction (D and F to G):** The protected phenethylamine (D) is coupled with the alkyl chloride (F) via N-alkylation. This reaction is typically carried out in the presence of a base to scavenge the HCl generated, yielding p-O-Desmethyl-p-O-Benzyl Verapamil.

Step 4: Debenzylation to **p-O-Desmethyl Verapamil (H)**

- **Removal of the Benzyl Protecting Group (G to H):** The final step involves the deprotection of the benzyl ether to unveil the phenolic hydroxyl group. This is commonly achieved by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Data Presentation

Analytical Data for p-O-Desmethyl Verapamil


Property	Value
Chemical Formula	C ₂₆ H ₃₆ N ₂ O ₄
Molecular Weight	440.58 g/mol
CAS Number	77326-93-3
Appearance	Brown, low-melting solid

Spectroscopic Data

Technique	Key Observations
¹ H NMR	Signals corresponding to the aromatic protons, methoxy groups, isopropyl group, and the aliphatic chain protons. The presence of a phenolic hydroxyl proton signal is a key diagnostic feature.
Mass Spectrometry (MS)	Molecular ion peak consistent with the calculated molecular weight. Fragmentation patterns corresponding to the cleavage of the side chain and loss of functional groups.

Verapamil Metabolism Pathway

The O-demethylation to form **p-O-Desmethyl Verapamil** is one of the key metabolic transformations of Verapamil, primarily mediated by cytochrome P450 enzymes in the liver.

[Click to download full resolution via product page](#)

Caption: Major metabolic pathways of Verapamil.

Conclusion

The discovery of **p-O-Desmethyl Verapamil** as a metabolite and its subsequent first chemical synthesis were landmark achievements in understanding the disposition of Verapamil. The synthetic route, employing a protecting group strategy, provided an unambiguous structural confirmation and a means to produce the metabolite in quantities sufficient for further research. This foundational work continues to be relevant for drug metabolism studies, pharmacokinetic modeling, and the development of new analytical methods for Verapamil and its metabolites.

- To cite this document: BenchChem. [The Discovery and First Synthesis of p-O-Desmethyl Verapamil: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b020614#discovery-and-first-synthesis-of-p-o-desmethyl-verapamil\]](https://www.benchchem.com/product/b020614#discovery-and-first-synthesis-of-p-o-desmethyl-verapamil)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com